molecular formula C21H27N3O2 B14404332 Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- CAS No. 85868-52-6

Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-

Cat. No.: B14404332
CAS No.: 85868-52-6
M. Wt: 353.5 g/mol
InChI Key: KYJSZRFHGZEXQS-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a piperazine ring, a phenyl group, and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperazine ring enhances its bioactivity by facilitating positive interactions with these macromolecules . This interaction can modulate various biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- apart is its unique combination of a piperazine ring and a phenyl group, which enhances its bioactivity and potential therapeutic applications. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry.

Properties

CAS No.

85868-52-6

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

N-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]acetamide

InChI

InChI=1S/C21H27N3O2/c1-18(25)22-19-8-10-21(11-9-19)26-17-5-12-23-13-15-24(16-14-23)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,22,25)

InChI Key

KYJSZRFHGZEXQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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